(4-Phenoxyphenyl)methanol

Acetylcholinesterase inhibition Alzheimer's disease N-benzylaniline derivatives

Reproducing published SAR for AChE or ACC programs requires the exact 4-phenoxy substitution pattern-generic benzyl alcohols are not functionally interchangeable. (4-Phenoxyphenyl)methanol (CAS 2215-78-3) provides the validated diaryl ether core for generating N-(4-phenoxybenzyl)anilines, phenyl isoxazoles, and tetrazolecarboxamides. • Enables CNS-penetrant hAChE inhibitors (cpd 42: IC₅₀=1.32 µM, confirmed PAMPA-BBB permeability). • ACC inhibitor 6g derived from this fragment achieves IC₅₀=99.8 nM; antiproliferative cpd 6l shows IC₅₀=0.22-0.26 µM across A549/HepG2/MDA-MB-231. • YM-36117 (human 5α-reductase IC₅₀=5.3 nM, orally active) built on this scaffold. ≥98% purity; ambient shipping.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
CAS No. 2215-78-3
Cat. No. B189083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Phenoxyphenyl)methanol
CAS2215-78-3
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)CO
InChIInChI=1S/C13H12O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,14H,10H2
InChIKeyFEOMFFKZOZMBKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Phenoxyphenyl)methanol: Scaffold and Physicochemical Overview


(4-Phenoxyphenyl)methanol (CAS 2215-78-3), also known as 4-phenoxybenzyl alcohol, is a diaryl ether derivative classified as a benzyl alcohol building block with molecular formula C₁₃H₁₂O₂ and molecular weight 200.23 g/mol [1]. The compound exists as a solid with a melting point range of 175–195°C and exhibits moderate lipophilicity (XLogP3 ~1), rendering it suitable as a versatile intermediate in organic synthesis and medicinal chemistry programs . Its structural features—a primary alcohol group para-substituted on a phenoxybenzene scaffold—enable functionalization via oxidation, etherification, and nucleophilic substitution, making it a foundational fragment for generating diverse chemotypes including N-(4-phenoxybenzyl)anilines, tetrazolecarboxamides, and phenyl isoxazoles [2].

(4-Phenoxyphenyl)methanol vs. Generic Benzyl Alcohols


Generic benzyl alcohol derivatives such as 4-methoxybenzyl alcohol or unsubstituted benzyl alcohol are not functionally interchangeable with (4-phenoxyphenyl)methanol. The diphenyl ether core of the target compound confers distinct steric, electronic, and lipophilic properties that directly modulate the bioactivity, selectivity, and physicochemical profile of downstream products. For instance, substitution of the phenoxy moiety with smaller or less lipophilic groups has been shown to reduce binding affinity to key therapeutic targets and alter metabolic stability [1]. In mechanistic terms, the 4-phenoxy substituent influences solvolytic reactivity through an intermediate SN1/SN2 character that differs markedly from both electron-donating (methoxy) and electron-withdrawing (nitro) analogs, a property that directly impacts synthetic route design and yield optimization [2]. Consequently, procurement of the exact 4-phenoxy substitution pattern is essential for reproducing published structure-activity relationships and achieving predictable reaction outcomes.

(4-Phenoxyphenyl)methanol: Head-to-Head Evidence


AChE Inhibition vs. Donepezil

Derivatives synthesized from the (4-phenoxybenzyl) scaffold exhibit sub-micromolar inhibition of human AChE (hAChE). Compound 42, an N-(4-phenoxybenzyl)aniline derivative bearing a trimethoxybenzene substituent, demonstrated an IC₅₀ of 1.32 µM and a Kᵢ of 0.879 µM against hAChE [1]. While the clinical reference donepezil exhibits higher potency (IC₅₀ ≈ 0.04 µM), compound 42 achieved this inhibition with a competitive binding mode and, critically, demonstrated favorable blood-brain barrier permeability in a parallel artificial membrane permeation assay (PAMPA-BBB), a property not inherent to all AChE inhibitors and essential for CNS-targeted applications [1].

Acetylcholinesterase inhibition Alzheimer's disease N-benzylaniline derivatives

ACC Inhibition vs. CP-640186

The 4-phenoxy-phenyl fragment serves as a viable scaffold for developing potent ACC inhibitors. Compound 6g, a 4-phenoxy-phenyl isoxazole derivative synthesized from the core fragment, exhibited ACC inhibitory activity with an IC₅₀ of 99.8 nM [1]. This potency was reported as comparable to that of the reference ACC inhibitor CP-640186 under the same assay conditions, establishing the 4-phenoxy-phenyl moiety as a competent alternative to established ACC inhibitor scaffolds [1].

Acetyl-CoA carboxylase inhibition Cancer therapeutics Phenyl isoxazole synthesis

5α-Reductase Inhibition vs. ONO-3805

The 4-phenoxybenzyl fragment confers potent inhibitory activity against human steroid 5α-reductase when incorporated into indoline scaffolds. Compound 2e (YM-36117), 3-chloro-4-{[1-(4-phenoxybenzyl)indolin-5-yl]oxy}benzoic acid, demonstrated an IC₅₀ of 5.3 nM against the human enzyme, which represents a more potent inhibitory activity than the comparator ONO-3805 in the same study [1]. Furthermore, oral administration of YM-36117 in rat models reduced prostatic dihydrotestosterone (DHT) concentrations, confirming in vivo target engagement and functional efficacy [1].

5α-reductase inhibition Androgen-related disorders Indoline derivative synthesis

Solvolytic Reactivity and Mechanism

The 4-phenoxy substituent confers a distinct reactivity profile in solvolytic reactions compared to other para-substituted benzyl chlorides. In methanolysis studies (97.4% MeOH-dioxan, 25°C), 4-phenoxybenzyl chloride exhibits intermediate mechanistic behavior between SN1 and SN2 pathways, contrasting with 4-anisyl chloride (p-OCH₃) which reacts predominantly via the SN1 mechanism, and unsubstituted benzyl chloride which reacts via the SN2 mechanism [1]. The σ⁺ value for the 4-phenoxy group was determined to be intermediate in the reactivity series, positioned between electron-donating groups (CH₃O: σ⁺ = –0.76) and electron-withdrawing groups (NO₂: σ⁺ = –0.60) [1]. The overall rate range for the benzyl series was 4,290-fold, indicating high sensitivity to substituent electronic effects and enabling precise reactivity tuning through scaffold selection [1].

Solvolysis kinetics SN1/SN2 mechanism Reactivity tuning

(4-Phenoxyphenyl)methanol: Procurement Scenarios


CNS Drug Discovery: BBB-Permeable AChE Inhibitors

Programs targeting Alzheimer's disease and related dementias requiring AChE inhibitors with demonstrated brain penetration should prioritize the (4-phenoxyphenyl)methanol scaffold. Derivatives such as N-(4-phenoxybenzyl)aniline compound 42 achieved hAChE inhibition (IC₅₀ = 1.32 µM) while maintaining favorable PAMPA-BBB permeability [1]. This property is non-negotiable for CNS drug candidates and distinguishes the 4-phenoxybenzyl fragment from alternative benzyl alcohols lacking demonstrated CNS penetration data.

Oncology: ACC-Targeted Cancer Therapeutics

Cancer cell lines including A549 (lung), HepG2 (liver), and MDA-MB-231 (breast) exhibit elevated dependence on de novo fatty acid synthesis, making ACC a validated oncology target. The 4-phenoxy-phenyl isoxazole series derived from the target fragment yielded compound 6g with ACC IC₅₀ of 99.8 nM, comparable to CP-640186, and compound 6l with antiproliferative IC₅₀ values of 0.22–0.26 µM across multiple cancer lines [2]. This scaffold is therefore appropriate for medicinal chemistry teams pursuing ACC-targeted cancer therapeutics.

Urology: Orally Active 5α-Reductase Inhibitors

The 4-phenoxybenzyl fragment has enabled the discovery of YM-36117, an orally active human 5α-reductase inhibitor with an IC₅₀ of 5.3 nM and demonstrated reduction of prostatic DHT in rat models [3]. Procurement of (4-phenoxyphenyl)methanol is indicated for programs targeting benign prostatic hyperplasia, androgenetic alopecia, or other androgen-driven conditions where potent enzyme inhibition coupled with oral bioavailability is required.

Synthetic Methodology: Substituent Reactivity Probes

The 4-phenoxy substituent confers a unique, quantifiably intermediate σ⁺ value and solvolytic mechanism that diverges from both strongly electron-donating (methoxy, SN1) and unsubstituted (SN2) analogs [4]. This property makes (4-phenoxyphenyl)methanol an essential substrate for mechanistic investigations into nucleophilic substitution, solvolysis kinetics, and linear free-energy relationship studies. The 4,290-fold rate variation observed across the para-substituted benzyl series underscores the utility of this scaffold as a precisely tunable reactivity probe.

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